Dipotassium hydrogen phosphate trihydrate
Overview
Description
Dipotassium hydrogen phosphate trihydrate (K2HPO4·3H2O) is a chemical compound with various applications in both scientific research and industrial processes. It is often used as a reducing agent, a catalyst, and a salting-out agent due to its unique chemical properties.
Synthesis Analysis
The synthesis of dipotassium hydrogen phosphate trihydrate can be achieved through various chemical reactions. For instance, it has been used as a reducing agent for the efficient reduction of graphene oxide nanosheets, where it plays a key role in the removal of oxygen-containing groups, avoiding the use of toxic reducing agents . Additionally, it has been utilized as a catalyst in the synthesis of various organic compounds, such as dialkyl 2-(4-fluoro-phenoxy)-2-butendioates from stabilized phosphorus ylides under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of dipotassium hydrogen phosphate trihydrate has been studied using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. These studies have provided insights into the arrangement of atoms within the compound and the chemical shielding tensors of its constituent elements, such as carbon and phosphorus . The structure of related compounds, such as rare-earth acid diphosphates, has also been determined, revealing information about the coordination of cations and the configuration of diphosphate groups .
Chemical Reactions Analysis
Dipotassium hydrogen phosphate trihydrate is involved in various chemical reactions. It has been shown to catalyze the conversion of vinyltriphenylphosphonium salts to different organic compounds under thermal and microwave conditions in a solventless system . These reactions demonstrate the compound's versatility as a catalyst in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of dipotassium hydrogen phosphate trihydrate have been explored in several studies. Its role as a salting-out agent in the recovery of solvents such as acetone, butanol, and ethanol from a prefractionator has been investigated, highlighting its ability to affect the solubility of organic compounds in aqueous solutions . The compound's interaction with water molecules and its effect on the hydration shell of ions are critical to its salting-out effect .
Scientific Research Applications
1. Buffer Solutions in Molecular Biology and Biochemistry
- Application : Dipotassium hydrogen phosphate trihydrate is widely used to prepare buffer solutions in molecular biology and biochemistry .
- Method : The compound is dissolved in water at the desired concentration to create a buffer solution. The pH of the solution can be adjusted as needed for the specific experiment .
- Results : The buffer solutions help maintain a stable pH environment, which is critical for many biological and biochemical reactions .
2. Culturing Bacteria
- Application : It is involved in the production of trypticase soy agar and then utilized for culturing bacteria .
- Method : The compound is mixed with other nutrients and agar to create a growth medium for bacteria. The bacteria are then cultured on this medium .
- Results : The growth medium provides the necessary nutrients for the bacteria to grow and multiply .
3. Food Additive
- Application : As a food additive, it is used in dry powder beverages, mineral supplements and imitation dairy creamers .
- Method : The compound is added to these food products during their manufacturing process to improve their texture, taste, or nutritional content .
- Results : The addition of Dipotassium hydrogen phosphate trihydrate can enhance the overall quality and nutritional value of these food products .
Future Directions
Dipotassium hydrogen phosphate trihydrate is widely applied in various fields such as food, agriculture, and molecular biology . It is commonly used as a food additive, involved in the formation of dairy creamers, dry powder beverages . Future research may focus on its potential uses in other applications and its environmental impact.
properties
IUPAC Name |
dipotassium;hydrogen phosphate;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H3O4P.3H2O/c;;1-5(2,3)4;;;/h;;(H3,1,2,3,4);3*1H2/q2*+1;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPKZUNMMFTAL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.OP(=O)([O-])[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H7K2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168418 | |
Record name | Potassium phosphate, dibasic, trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | Potassium phosphate, dibasic, trihydrate | |
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URL | https://haz-map.com/Agents/16825 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dipotassium hydrogen phosphate trihydrate | |
CAS RN |
16788-57-1 | |
Record name | Potassium phosphate, dibasic, trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016788571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium phosphate, dibasic, trihydrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Potassium phosphate, dibasic, trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid, dipotassium salt, trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM PHOSPHATE, DIBASIC, TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK174X3TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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